molecular formula C19H21N5O2 B11593960 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11593960
M. Wt: 351.4 g/mol
InChI Key: CHQKBGWSMSIBHU-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure suggests it may have unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from simpler precursors. One common approach is to construct the tricyclic core through a series of cyclization reactions. Key steps may include:

    Formation of the Triazatricyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a diketone.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the imino, methyl, oxo, and carboxamide groups. This may require specific reagents and conditions, such as the use of alkylating agents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the imino or methyl groups, potentially forming oxo derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imino or carboxamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its tricyclic structure. It could be investigated for potential use as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its biological activity.

Industry

Industrially, the compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tricyclic structure may allow it to fit into binding sites with high specificity, modulating the activity of its targets. Pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups. This combination of features is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-7-propan-2-yl-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-5-8-21-18(25)13-9-14-17(24(11(2)3)16(13)20)22-15-7-6-12(4)10-23(15)19(14)26/h5-7,9-11,20H,1,8H2,2-4H3,(H,21,25)

InChI Key

CHQKBGWSMSIBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC=C)C=C1

Origin of Product

United States

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